2-(3-Bromo-phenyl)-4-methyl-2,5-dihydro-[1,2,3]thiadiazole 1,1-dioxide
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Overview
Description
2-(3-Bromo-phenyl)-4-methyl-2,5-dihydro-[1,2,3]thiadiazole 1,1-dioxide is a heterocyclic compound belonging to the thiadiazole family. Thiadiazoles are five-membered rings containing sulfur and nitrogen atoms, known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 2-(3-Bromo-phenyl)-4-methyl-2,5-dihydro-[1,2,3]thiadiazole 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-bromoaniline with methyl isothiocyanate, followed by oxidation to form the desired thiadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(3-Bromo-phenyl)-4-methyl-2,5-dihydro-[1,2,3]thiadiazole 1,1-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Bromo-phenyl)-4-methyl-2,5-dihydro-[1,2,3]thiadiazole 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is investigated for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-phenyl)-4-methyl-2,5-dihydro-[1,2,3]thiadiazole 1,1-dioxide involves its interaction with molecular targets, such as enzymes or receptors. For example, it may inhibit specific enzymes by binding to their active sites, leading to the disruption of essential biological pathways . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 2-(3-Bromo-phenyl)-4-methyl-2,5-dihydro-[1,2,3]thiadiazole 1,1-dioxide include other thiadiazole derivatives, such as:
1,3,4-Thiadiazole Derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A hybrid nucleus with significant pharmacological potential.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
908333-93-7 |
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Molecular Formula |
C9H9BrN2O2S |
Molecular Weight |
289.15 g/mol |
IUPAC Name |
2-(3-bromophenyl)-4-methyl-5H-thiadiazole 1,1-dioxide |
InChI |
InChI=1S/C9H9BrN2O2S/c1-7-6-15(13,14)12(11-7)9-4-2-3-8(10)5-9/h2-5H,6H2,1H3 |
InChI Key |
RINCAIVZAWAFTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(S(=O)(=O)C1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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